Ethyl 3-(1-formyl-2-methylindolizin-3-yl)propanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(1-formyl-2-methylindolizin-3-yl)propanoate typically involves the reaction of 1-formyl-2-methylindolizine with ethyl 3-bromopropanoate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(1-formyl-2-methylindolizin-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Hydrochloric acid or sodium hydroxide in water.
Major Products Formed
Oxidation: 3-(1-formyl-2-methylindolizin-3-yl)propanoic acid.
Reduction: Ethyl 3-(1-hydroxymethyl-2-methylindolizin-3-yl)propanoate.
Substitution: 3-(1-formyl-2-methylindolizin-3-yl)propanoic acid.
Scientific Research Applications
Ethyl 3-(1-formyl-2-methylindolizin-3-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-(1-formyl-2-methylindolizin-3-yl)propanoate is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The formyl group may play a role in binding to proteins or enzymes, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(1-formyl-2-methylindolizin-3-yl)propanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 3-(1-formyl-2-methylindolizin-3-yl)butanoate: Similar structure but with a butanoate group instead of a propanoate group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
ethyl 3-(1-formyl-2-methylindolizin-3-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-3-19-15(18)8-7-13-11(2)12(10-17)14-6-4-5-9-16(13)14/h4-6,9-10H,3,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGJMUZGPDMEOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C(=C2N1C=CC=C2)C=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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